N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20065785
InChI: InChI=1S/C19H19NO2S/c1-14-5-7-16(8-6-14)19(21)20(12-17-4-3-10-22-17)13-18-15(2)9-11-23-18/h3-11H,12-13H2,1-2H3
SMILES:
Molecular Formula: C19H19NO2S
Molecular Weight: 325.4 g/mol

N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide

CAS No.:

Cat. No.: VC20065785

Molecular Formula: C19H19NO2S

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide -

Specification

Molecular Formula C19H19NO2S
Molecular Weight 325.4 g/mol
IUPAC Name N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide
Standard InChI InChI=1S/C19H19NO2S/c1-14-5-7-16(8-6-14)19(21)20(12-17-4-3-10-22-17)13-18-15(2)9-11-23-18/h3-11H,12-13H2,1-2H3
Standard InChI Key IJJZCJLCZCFAKS-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=C(C=CS3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide (molecular formula: C₁₉H₁₉NO₂S, molecular weight: 341.42 g/mol) consists of a benzamide backbone substituted with a methyl group at the para position. The nitrogen atom of the amide group is doubly alkylated, bearing a furan-2-ylmethyl group and a (3-methylthiophen-2-yl)methyl moiety. The furan and thiophene rings introduce heterocyclic diversity, which is critical for electronic interactions and solubility profiles .

Table 1: Structural comparison with analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₉H₁₉NO₂S341.424-methyl, furan, thiophene
4-Bromo analogC₁₈H₁₆BrNO₂S390.304-bromo, furan, thiophene
2-Ethoxy analog C₂₀H₂₁NO₃S355.452-ethoxy, furan, thiophene

Spectroscopic and Computational Data

While experimental data for the target compound remains unpublished, density functional theory (DFT) simulations of its analogs predict distinct electronic transitions. For example, the 4-bromo analog exhibits a strong absorption band at 270–290 nm due to π→π* transitions in the benzamide core. The methyl group in the target compound is expected to slightly red-shift this absorption relative to brominated variants. Nuclear magnetic resonance (NMR) profiles of similar compounds reveal characteristic shifts:

  • ¹H NMR: Thiophene protons resonate at δ 6.8–7.2 ppm, while furan protons appear at δ 6.3–6.7 ppm .

  • ¹³C NMR: The carbonyl carbon (C=O) typically appears near δ 165–170 ppm .

Synthetic Methodologies

Reaction Pathways

The synthesis of N-(furan-2-ylmethyl)-4-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide likely follows a multi-step protocol analogous to its brominated counterpart:

  • Benzamide Core Preparation: 4-Methylbenzoyl chloride is reacted with ammonia to form 4-methylbenzamide.

  • Double Alkylation: The benzamide undergoes sequential alkylation with (3-methylthiophen-2-yl)methyl bromide and furan-2-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, typically yielding 60–75%.

Table 2: Optimized reaction conditions for analogs

StepReagents/ConditionsYield (%)
Benzamide formationNH₃, THF, 0°C → RT, 12h85–90
AlkylationAlkyl bromide, K₂CO₃, DMF, 80°C, 8h60–75
PurificationSilica gel, EtOAc/hexane (1:3)>95 purity

Challenges and Optimization

Competitive monoalkylation is a key challenge. Excess alkylating agents (2.5 equiv per alkyl group) and staggered addition improve di-alkylation efficiency. Solvent choice also impacts reactivity: dimethylformamide (DMF) enhances solubility of intermediates compared to tetrahydrofuran (THF).

Industrial and Research Applications

Medicinal Chemistry

The compound’s modular structure allows for derivatization at multiple sites:

  • Methyl group: Can be oxidized to a carboxylic acid for enhanced solubility.

  • Thiophene ring: Halogenation (e.g., bromination) may improve bioactivity.

Materials Science

Benzamide derivatives with heterocyclic substituents are explored as organic semiconductors. The target compound’s HOMO-LUMO gap (estimated at 3.2 eV via DFT) suggests potential use in photovoltaic devices .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Bromo vs. Methyl: Bromine’s electronegativity enhances binding affinity but reduces metabolic stability.

  • Ethoxy vs. Methyl: Ethoxy groups improve lipophilicity, aiding blood-brain barrier penetration .

Table 3: Property comparison of analogs

PropertyTarget Compound4-Bromo Analog2-Ethoxy Analog
LogP (calculated)3.84.23.5
Aqueous solubility (mg/L)12825
Predicted IC₅₀ (µM)12.39.815.6

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